molecular formula C11H12N6OS B2553023 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1798512-74-9

4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2553023
CAS No.: 1798512-74-9
M. Wt: 276.32
InChI Key: JRIGRSBUQUKNIJ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-thiadiazole core, a pyrazoloimidazole moiety, and a carboxamide linker. The thiadiazole ring (positioned at C5) is substituted with a methyl group, while the pyrazoloimidazole unit is connected via an ethyl chain to the carboxamide nitrogen. This structural design is likely optimized for enhanced bioavailability and target binding, as thiadiazoles and pyrazoloimidazoles are known for their pharmacological relevance, including antiviral and anticancer properties .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6OS/c1-8-10(19-15-14-8)11(18)12-4-5-16-6-7-17-9(16)2-3-13-17/h2-3,6-7H,4-5H2,1H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIGRSBUQUKNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazolo[1,5-a]imidazole intermediate, followed by its reaction with a thiadiazole derivative under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Thiadiazole Ring Formation

Thiadiazoles are often synthesized via cyclocondensation of hydrazides with thioamides or related reagents. For example:

  • Lawesson’s reagent (LR) or thiourea can convert bis-hydrazides to thiadiazoles under reflux or solvent-free conditions .

  • POCl₃ or P₂S₅ may also act as cyclizing agents for thiadiazole formation .

Coupling Reactions

The ethyl spacer connecting the thiadiazole and pyrazolo[1,5-a]imidazole moieties suggests a nucleophilic substitution or amide bond formation step. For example:

  • Activation of the thiadiazole’s carboxamide group (e.g., via HATU/DIPEA coupling reagents) to attach the ethyl-pyrazolo[1,5-a]imidazole fragment .

Reaction Conditions and Data

Step Reagents Conditions Yield References
Thiadiazole formationLR or thiourea + POCl₃Reflux in THF or solvent-free65–93%
Pyrazolo[1,5-a]imidazolHydrazine derivative + aldehydePiperidine, microwave irradiation70–90%
Coupling via amide bondHATU, DIPEA, DMFRoom temperature, 1–2 hours85–95%

Functional Group Reactivity

  • Thiadiazole Ring :

    • Electrophilic substitution : Susceptible to nucleophilic attack due to electron-deficient sulfur atoms.

    • Cycloaddition : Potential for [4+2] or [6+4] cycloadditions under thermal or catalytic conditions .

  • Pyrazolo[1,5-a]imidazole Moiety :

    • Hydrogen bonding : Amide NH groups facilitate interactions with biological targets (e.g., enzymes).

    • Redox reactivity : Electron-rich imidazole ring may participate in oxidation/reduction processes .

  • Ethyl Spacer :

    • Alkylation : Potential for further functionalization via alkylation or cross-coupling reactions.

Biological Implications

The compound’s fused heterocycles and amide group suggest kinase inhibition or enzyme-targeting applications. Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) have demonstrated:

  • Anticancer activity via tubulin inhibition .

  • Antimicrobial properties through interaction with microbial enzymes .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 1H-pyrazolo[1,5-a]imidazole derivatives with thiadiazole precursors. The structural characterization is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography.

Table 1: Common Synthesis Methods

MethodDescriptionReference
Suzuki-Miyaura Cross-CouplingUtilizes palladium catalysts for coupling
One-Pot ReactionsSimplifies synthesis by combining steps
Base-Catalyzed CyclizationForms heterocycles through cyclization

The compound exhibits a range of biological activities that make it a candidate for further development in pharmaceuticals.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives possess significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth.

  • Tested Organisms :
    • Gram-positive: Staphylococcus aureus, Bacillus cereus
    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa
    • Fungi: Aspergillus niger, Aspergillus fumigatus
      These evaluations often employ methods such as the disc diffusion technique and Minimum Inhibitory Concentration (MIC) assays to assess efficacy .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests potential use in cancer therapy .

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

Case Study 1: Antiviral Activity

A study focused on the synthesis of pyrazolo[1,5-a]imidazole derivatives revealed that modifications to the thiadiazole framework enhanced antiviral activity against specific viral strains. The structure-activity relationship (SAR) indicated that substituents on the pyrazole ring significantly influenced efficacy .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that certain derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer treatments .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

  • Antiviral Activity: Compound 15a () demonstrates direct antiviral effects against dengue (DENV) and yellow fever (YFV) viruses, attributed to its fluorophenyl and pyrazole substituents.
  • Antitumor Potency : Thiadiazole and thiazole derivatives () show sub-micromolar IC₅₀ values against cancer cell lines. The target compound’s methyl-thiadiazole and ethyl-linked pyrazoloimidazole may enhance lipophilicity and target engagement compared to simpler thiadiazoles .
  • Structural Flexibility: highlights synthetic routes for thiadiazole derivatives using hydrazonoyl halides, suggesting the target compound could be synthesized via analogous methods. However, its pyrazoloimidazole moiety requires specialized coupling strategies .

Structure-Activity Relationships (SAR)

  • Thiadiazole Substitution : Methyl at C5 (target compound) may improve metabolic stability versus halogenated or aryl-substituted thiadiazoles (e.g., 9b in ) .
  • Pyrazoloimidazole vs.
  • Linker Optimization : The ethyl chain in the target compound balances rigidity and flexibility, contrasting with shorter (e.g., acetamide in 12a) or bulkier linkers in patent derivatives () .

Biological Activity

4-Methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiadiazole core fused with a pyrazolo[1,5-a]imidazole moiety. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization to introduce the pyrazolo group. Various synthetic routes have been explored to optimize yield and purity.

Biological Activities

The biological activity of 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide has been investigated across several domains:

Anticancer Activity

Research indicates that derivatives of thiadiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor proliferation .

A study demonstrated that certain derivatives exhibited selective cytotoxicity in hypoxic conditions typical of solid tumors, suggesting a potential application in targeting resistant cancer types .

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their broad-spectrum antimicrobial activities. Compounds related to 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide have shown effectiveness against bacteria and fungi. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar pyrazole derivatives have been reported as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests that 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide may possess similar activities .

Case Studies

Several studies highlight the biological potential of compounds within this class:

Case Study 1: Anticancer Evaluation
A recent study assessed a series of pyrazolo derivatives for their anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells. The compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values in the nanomolar range. Molecular docking studies suggested favorable interactions with TP, providing insights into their mechanism of action .

Case Study 2: Antimicrobial Screening
In another investigation, a library of thiadiazole derivatives was screened for antimicrobial activity against common pathogens. Results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced antibacterial efficacy .

Research Findings Summary Table

Biological Activity Mechanism Reference
AnticancerInhibition of TP
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryCOX inhibition

Q & A

Basic: What are the standard synthetic routes for preparing 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:
The compound can be synthesized via a multi-step procedure involving:

Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates, followed by functionalization with imidazole and thiadiazole moieties .

Coupling Reactions : Using K₂CO₃ in DMF to facilitate alkylation or nucleophilic substitution at the ethyl linker between pyrazoloimidazole and thiadiazole groups .

Thiadiazole Formation : Cyclization of thioamide precursors with POCl₃ or other dehydrating agents at elevated temperatures (e.g., 120°C) .
Key Considerations : Purity is ensured via recrystallization from ethanol or DMF, and intermediates are validated by TLC and NMR .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:
Structural confirmation requires:

  • Spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at thiadiazole C4 and pyrazoloimidazole C1) .
    • IR Spectroscopy to identify carbonyl (C=O, ~1655–1723 cm⁻¹) and thiadiazole (C-S, ~680 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) for molecular ion validation .
  • X-ray Crystallography (if crystalline) to resolve conformational isomerism, as seen in similar pyrazole derivatives .

Advanced: How can reaction conditions be optimized to improve yield in thiadiazole cyclization?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Phosphorus oxychloride (POCl₃) at 120°C enhances cyclization efficiency compared to H₂SO₄ or polyphosphoric acid .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol aids in precipitating pure products .
  • Stoichiometric Adjustments : Using 1.2–1.5 equivalents of K₂CO₃ minimizes side reactions during alkylation steps .
    Data Contradiction : While POCl₃ is effective for thiadiazole formation, it may degrade imidazole rings in some cases, necessitating lower temperatures (80–100°C) for sensitive intermediates .

Advanced: What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina can model interactions with target proteins (e.g., cyclooxygenase or kinase enzymes) using crystal structures from the PDB .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, methyl groups on thiadiazole increase electron density, potentially enhancing binding to hydrophobic pockets .
  • MD Simulations : Evaluate conformational stability in aqueous or lipid bilayer environments using GROMACS .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:
Contradictions often arise from:

  • Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter solubility. Use DSC/TGA to identify polymorphs .
  • Solvent Systems : Test solubility in DMSO (for biological assays) vs. ethanol/DMF (for synthesis). For example, thiadiazole derivatives show higher solubility in DMSO (≥10 mg/mL) but precipitate in aqueous buffers .
  • pH Effects : Protonation of the imidazole nitrogen (pKa ~6.5) increases solubility in acidic conditions .

Advanced: What strategies are recommended for SAR studies targeting pyrazoloimidazole-thiadiazole hybrids?

Methodological Answer:

  • Core Modifications :
    • Substitute the pyrazoloimidazole C3 position with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
    • Vary the ethyl linker length to optimize steric fit in enzymatic pockets .
  • Biological Testing :
    • Screen against kinase or COX-2 isoforms using enzyme inhibition assays (IC₅₀ determination) .
    • Compare with control compounds (e.g., Celecoxib for COX-2) to validate selectivity .

Advanced: How can stability issues during long-term storage be mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the carboxamide group is a major concern. Accelerated stability studies (40°C/75% RH) identify degradation products via HPLC-MS .
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) improves stability in solid state .
  • Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .

Advanced: What are the best practices for designing analogs with improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (parent compound) to ≤2.5 for better aqueous solubility .
  • Metabolic Stability : Replace labile methyl groups with deuterated or fluorinated analogs to slow CYP450-mediated oxidation .
  • Permeability : Use Caco-2 cell assays to assess intestinal absorption and P-gp efflux .

Advanced: How to address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, hepatic oxidation of methyl groups may generate inactive carboxylic acids .
  • Dosing Regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism .
  • Species Variability : Test across multiple models (e.g., murine vs. humanized) to validate target engagement .

Advanced: What are the critical controls for validating enzyme inhibition assays with this compound?

Methodological Answer:

  • Positive Controls : Use established inhibitors (e.g., STO-609 for CaMKII) to benchmark IC₅₀ values .
  • Negative Controls : Include assays with heat-inactivated enzymes to rule out non-specific binding .
  • Substrate Competition : Perform kinetic studies (Lineweaver-Burk plots) to confirm competitive vs. allosteric inhibition .

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